molecular formula C16H14Cl2FN3O2 B14885034 Rad51-IN-8

Rad51-IN-8

Cat. No.: B14885034
M. Wt: 370.2 g/mol
InChI Key: AMYMGDKGSBDGMC-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rad51-IN-8 is a compound known for its inhibitory activity against the RAD51-BRCA2 protein-protein interaction. RAD51 is a crucial protein involved in the homologous recombination repair of DNA double-strand breaks, a process essential for maintaining genomic stability. The inhibition of RAD51-BRCA2 interaction by this compound has significant implications in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents .

Preparation Methods

The synthesis of Rad51-IN-8 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Rad51-IN-8 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, using reagents like halides or nucleophiles.

    Addition: The addition of atoms or groups to a double or triple bond, often using reagents like hydrogen gas or halogens.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Rad51-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Rad51-IN-8 exerts its effects by inhibiting the interaction between RAD51 and BRCA2. RAD51 is a recombinase that forms nucleoprotein filaments on single-stranded DNA, facilitating the search for homologous sequences and strand invasion during homologous recombination. BRCA2 is a mediator that assists RAD51 in forming these filaments. By inhibiting this interaction, this compound disrupts the formation of RAD51 filaments, thereby impairing the homologous recombination repair process. This leads to the accumulation of DNA damage in cancer cells, making them more susceptible to DNA-damaging agents .

Comparison with Similar Compounds

Rad51-IN-8 can be compared with other RAD51 inhibitors such as RI-1 and RS-1:

This compound is unique in its specific inhibition of the RAD51-BRCA2 interaction, making it a valuable tool for studying this protein-protein interaction and its role in DNA repair.

Properties

Molecular Formula

C16H14Cl2FN3O2

Molecular Weight

370.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(E)-(2-fluoropyridin-3-yl)methylideneamino]butanamide

InChI

InChI=1S/C16H14Cl2FN3O2/c17-12-5-6-14(13(18)9-12)24-8-2-4-15(23)22-21-10-11-3-1-7-20-16(11)19/h1,3,5-7,9-10H,2,4,8H2,(H,22,23)/b21-10+

InChI Key

AMYMGDKGSBDGMC-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=C(N=C1)F)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(N=C1)F)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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